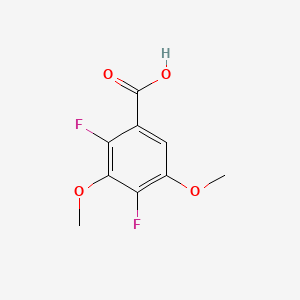

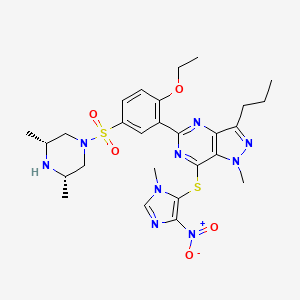

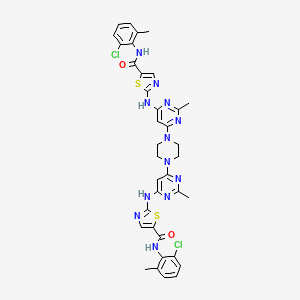

![molecular formula C10H13ClN2O2 B569122 (4R)-4-[(4-アミノフェニル)メチル]-2-オキサゾリジノン一塩酸塩 CAS No. 139264-67-8](/img/structure/B569122.png)

(4R)-4-[(4-アミノフェニル)メチル]-2-オキサゾリジノン一塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its oxazolidinone core, which is a five-membered ring containing both nitrogen and oxygen atoms, and a 4-aminophenylmethyl substituent. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.

科学的研究の応用

潜在的な用途:蛍光研究

関連する化合物の一つ、4-[(4-アミノフェニル)-(4-イミノ-1-シクロヘキサ-2,5-ジエニリデン)メチル]アニリン塩酸塩は、さまざまな溶媒における蛍光特性について研究されています . これは、関心のある化合物が、溶媒相互作用を理解するための蛍光研究で潜在的に使用できることを示唆しています。

潜在的な用途:医薬品試験

別の類似の化合物、(4S)-4-[(4-アミノフェニル)メチル]-1,3-オキサゾリジン-2-オンは、医薬品試験のための高品質な参照標準として購入可能です . これは、化合物が医薬品の開発または品質管理にも用途がある可能性を示しています。

潜在的な用途:トリアリールメタンの合成

関連するアニリン化合物を用いて、アニリン系トリアリールメタンの合成方法が確立されています . これは、化合物が複雑な有機分子の合成のための合成化学研究で使用される可能性があることを意味します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the 4-Aminophenylmethyl Group: This step often involves the use of a nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenylmethyl compound, reacts with the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: These methods ensure high yield and purity.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, potentially altering its biological activity.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Acidic or basic catalysts to facilitate ring formation and substitution reactions.

Major Products:

Oxidized Derivatives: Such as nitroso or nitro compounds.

Reduced Forms: More saturated oxazolidinone derivatives.

Substituted Aromatics: Various functional groups can be introduced to the aromatic ring.

Chemistry:

As a Building Block: Used in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Protein Binding: Can interact with proteins, affecting their function.

Medicine:

Antibacterial Agent: The oxazolidinone core is known for its antibacterial properties, making this compound a candidate for drug development.

Cancer Research: Investigated for its potential to inhibit cancer cell growth.

Industry:

Polymer Production: Used in the synthesis of specialized polymers.

Material Science: Contributes to the development of new materials with unique properties.

作用機序

The mechanism by which (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Interference with bacterial protein synthesis or inhibition of cancer cell proliferation pathways.

類似化合物との比較

Linezolid: Another oxazolidinone with potent antibacterial activity.

Tedizolid: A more recent oxazolidinone derivative with enhanced potency and reduced side effects.

Uniqueness:

Structural Features: The presence of the 4-aminophenylmethyl group distinguishes it from other oxazolidinones.

Applications: Its specific applications in various fields highlight its versatility and potential.

特性

IUPAC Name |

(4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9;/h1-4,9H,5-6,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCGNWSUGHJMV-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-67-8 |

Source

|

| Record name | 2-Oxazolidinone, 4-[(4-aminophenyl)methyl]-, monohydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

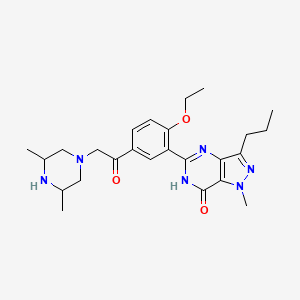

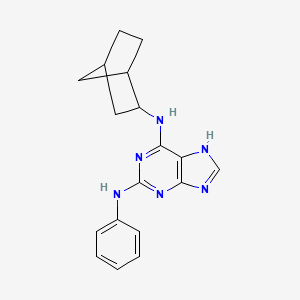

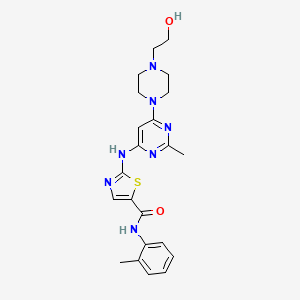

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)